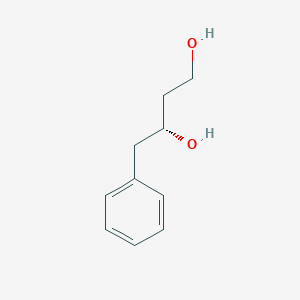
(3R)-4-Phenylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form (3R)-4-phenylbutane-1,3-diamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Phenylbutane-1,3-dione or 4-phenylbutanoic acid.
Reduction: (3R)-4-Phenylbutane-1,3-diamine.
Substitution: 4-Phenylbutane-1,3-dichloride or 4-phenylbutane-1,3-dibromide.
Scientific Research Applications
(3R)-4-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3R)-4-Phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors in a stereospecific manner, influencing biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-Phenylbutane-1,3-diol: The enantiomer of (3R)-4-Phenylbutane-1,3-diol, which has the opposite stereochemistry.
4-Phenylbutane-1,3-diol: The racemic mixture containing both (3R) and (3S) enantiomers.
4-Phenyl-2-butanol: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. The compound’s ability to interact stereospecifically with biological targets also makes it a subject of interest in medicinal chemistry and drug development.
Properties
CAS No. |
919764-55-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3R)-4-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 |
InChI Key |
DCDISHARGWMOMM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCO)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















